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For Researchers, Scientists, and Drug Development Professionals

WZ4141 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor

Receptor (EGFR). Its development marked a significant advancement in overcoming acquired

resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer

(NSCLC), particularly resistance mediated by the T790M "gatekeeper" mutation. This guide

provides a comprehensive analysis of the selectivity profile of WZ4141 against a broad panel of

kinases, supported by experimental data and detailed methodologies.

Selectivity Profile of WZ4141 (WZ4002)
The selectivity of WZ4141 (also known as WZ4002) was extensively characterized by Zhou et

al. in their seminal 2009 publication in Nature, titled "Novel mutant-selective EGFR kinase

inhibitors against EGFR T790M." The study employed a kinase screen to evaluate the

inhibitor's activity against a large panel of kinases. Kinases that exhibited greater than 95%

inhibition at a concentration of 10 μM were subsequently selected for the determination of their

dissociation constants (Kd). This two-step process allowed for the identification of both primary

targets and potential off-targets with high affinity.

The results from this comprehensive screening revealed that WZ4141 is a highly selective

inhibitor of EGFR, particularly the mutant forms. In addition to its potent activity against EGFR,

WZ4141 demonstrated inhibitory activity against a small number of other kinases, primarily

those possessing a cysteine residue in a homologous position to Cys797 in EGFR, which is the

site of covalent modification by the inhibitor.
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The following table summarizes the dissociation constants (Kd) for the kinases most potently

inhibited by WZ4141, as determined in the aforementioned study.

Kinase Dissociation Constant (Kd) in nM

EGFR (L858R/T790M) 2

EGFR (delE746_A750/T790M) 6

EGFR (L858R) 8

EGFR (delE746_A750) 2

EGFR (WT) 32

BLK 18

BMX 33

BTK 46

ITK 160

TEC 200

TXK 260

JAK3 170

ERBB2 (HER2) 32

ERBB4 (HER4) 41

Data sourced from Zhou W, et al. Nature. 2009;462(7276):1070-1074. Supplementary Table

S3.

Experimental Protocols
Kinase Selectivity Screening (KINOMEscan™)

The kinase selectivity profiling of WZ4141 was performed using the KINOMEscan™ platform

(formerly Ambit Biosciences). This competition binding assay quantitatively measures the ability
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of a test compound to compete with an immobilized, active-site directed ligand for binding to a

panel of kinases.

Experimental Workflow:

Assay Components: The assay consists of three main components:

DNA-tagged kinases.

An immobilized ligand that binds to the active site of the kinases.

The test compound (WZ4141).

Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand in

the presence of the test compound. If the test compound binds to the kinase's active site, it

will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the

solid support.

Quantification: The amount of kinase bound to the immobilized ligand is quantified using

quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of

the test compound to the kinase.

Data Analysis: The results are typically expressed as a percentage of the control (DMSO

vehicle). For compounds showing significant inhibition (e.g., >95% at 10 μM for WZ4141),

dissociation constants (Kd) are determined by running the assay with a range of compound

concentrations.
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KINOMEscan Assay Workflow

Preparation of Assay Components:
- DNA-tagged Kinase
- Immobilized Ligand

- Test Compound (WZ4141)

Competition Binding Incubation

Wash to Remove Unbound Components

Elution of Bound Kinase

Quantification by qPCR

Data Analysis:
- Percent Inhibition
- Kd Determination

Click to download full resolution via product page

KINOMEscan Experimental Workflow.

Signaling Pathway Inhibition
WZ4141 exerts its therapeutic effect by inhibiting the signaling cascade downstream of the

Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand, such as EGF, EGFR

dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This

phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the
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activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK

(MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation,

survival, and differentiation. In cancer cells with activating EGFR mutations, these pathways

are constitutively active, driving uncontrolled cell growth.

WZ4141, by irreversibly binding to the ATP-binding site of the EGFR kinase domain, blocks its

autophosphorylation and subsequent activation of these downstream pathways. Its selectivity

for mutant EGFR, including the T790M resistance mutation, allows for the targeted inhibition of

cancer cells while sparing normal cells that express wild-type EGFR, thereby reducing the

toxicity commonly associated with non-selective EGFR inhibitors.
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EGFR Signaling Pathway Inhibition by WZ4141.

Conclusion
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WZ4141 (WZ4002) is a highly selective inhibitor of mutant EGFR, demonstrating significant

potency against clinically relevant mutations, including the T790M resistance mutation, while

exhibiting substantially less activity against wild-type EGFR. Its selectivity profile, characterized

by potent inhibition of a narrow range of kinases, underscores its targeted mechanism of

action. This high degree of selectivity is a key attribute that contributes to its improved

therapeutic index compared to earlier generation EGFR inhibitors. The data presented in this

guide provides a valuable resource for researchers engaged in the study of EGFR-driven

cancers and the development of next-generation targeted therapies.

To cite this document: BenchChem. [WZ4141: A Comparative Guide to Its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2884471#selectivity-profile-of-wz4141-against-other-
kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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